
2,2,3-Trimethylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethylaziridine is an organic compound with the molecular formula C5H11N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by its unique structure, where the nitrogen atom is bonded to three carbon atoms, two of which are methyl-substituted.
準備方法
Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylaziridine can be synthesized through several methods. One common approach involves the reaction of 2,2,3-trimethyl-1-propanol with a nitrogen source under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the aziridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .
化学反応の分析
Types of Reactions: 2,2,3-Trimethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced forms.
Substitution: The nitrogen atom in the aziridine ring can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
2,2,3-Trimethylaziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of coatings, adhesives, and other materials
作用機序
The mechanism by which 2,2,3-trimethylaziridine exerts its effects involves the reactivity of the aziridine ring. The nitrogen atom’s lone pair of electrons can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
1,2,2-Trimethylaziridine: Another aziridine with a different substitution pattern.
Aziridine: The parent compound with no methyl substitutions.
2-Methylaziridine: A simpler derivative with only one methyl group
Uniqueness: 2,2,3-Trimethylaziridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other aziridines. This uniqueness makes it valuable in specialized applications where other aziridines may not be suitable .
特性
CAS番号 |
21031-16-3 |
|---|---|
分子式 |
C5H11N |
分子量 |
85.15 g/mol |
IUPAC名 |
2,2,3-trimethylaziridine |
InChI |
InChI=1S/C5H11N/c1-4-5(2,3)6-4/h4,6H,1-3H3 |
InChIキー |
AMDSLFHCCDFCGU-UHFFFAOYSA-N |
正規SMILES |
CC1C(N1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


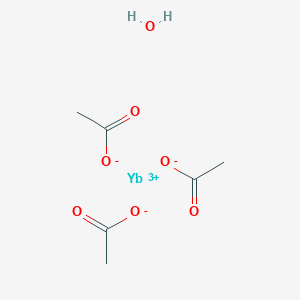
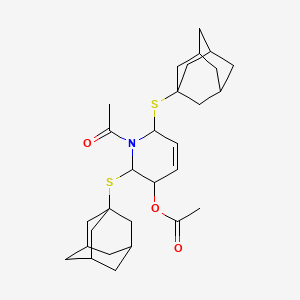
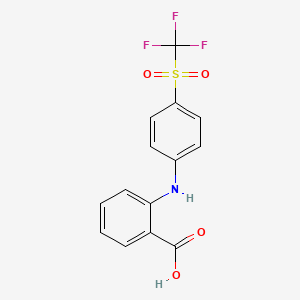
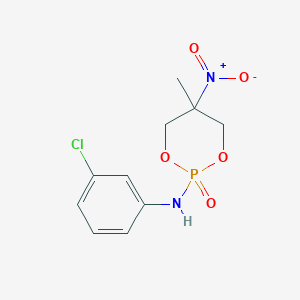
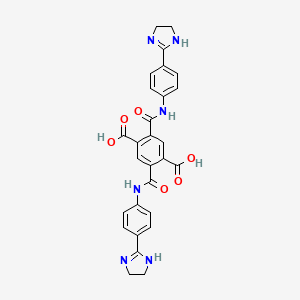

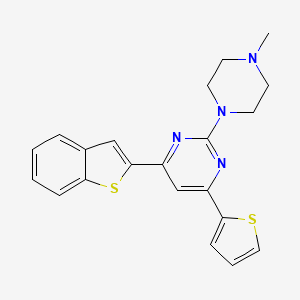
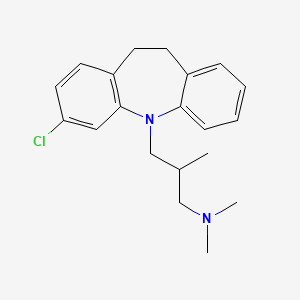
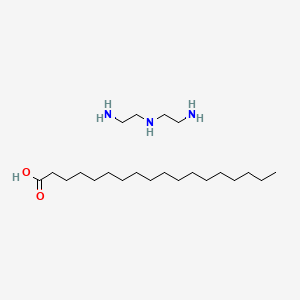
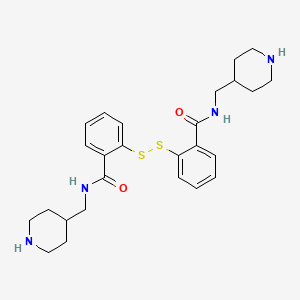
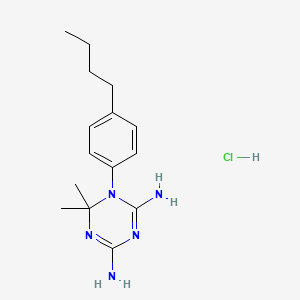
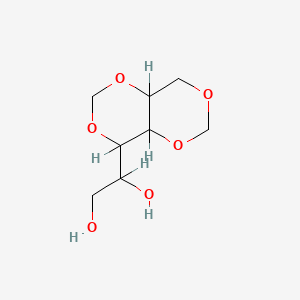
![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)
![4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide](/img/structure/B12800492.png)
